dimethyl 2-{[(2,4-dibromophenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate
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Overview
Description
Dimethyl 2-{[(2,4-dibromophenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate is a complex organic compound with a molecular formula of C17H15Br2NO4S This compound is notable for its unique structure, which includes a dibromophenoxy group and a cyclopenta[b]thiophene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 2-{[(2,4-dibromophenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate typically involves multiple steps. One common method includes the following steps:
Formation of the dibromophenoxyacetyl intermediate: This step involves the reaction of 2,4-dibromophenol with chloroacetyl chloride in the presence of a base such as pyridine to form 2,4-dibromophenoxyacetyl chloride.
Cyclopenta[b]thiophene synthesis: The cyclopenta[b]thiophene core is synthesized through a series of reactions starting from thiophene and involving cyclization reactions.
Coupling reaction: The final step involves the coupling of the dibromophenoxyacetyl chloride with the cyclopenta[b]thiophene derivative in the presence of a base to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than large-scale applications. the synthetic routes used in laboratory settings can be scaled up with appropriate modifications to reaction conditions and equipment.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-{[(2,4-dibromophenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The dibromo groups in the phenoxy ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives of the cyclopenta[b]thiophene core.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the bromine atoms.
Scientific Research Applications
Dimethyl 2-{[(2,4-dibromophenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of dimethyl 2-{[(2,4-dibromophenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate involves its interaction with specific molecular targets. The dibromophenoxy group can interact with enzymes or receptors, potentially inhibiting their activity. The cyclopenta[b]thiophene core may also play a role in stabilizing these interactions, enhancing the compound’s overall efficacy.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl 2-{[(2,3-dimethylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate
- Dimethyl 2-{[(4-tert-butylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate
- Dimethyl 2-{[([1,1’-biphenyl]-4-yloxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate
Uniqueness
Dimethyl 2-{[(2,4-dibromophenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate is unique due to the presence of the dibromophenoxy group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications where specific interactions with molecular targets are desired.
Properties
Molecular Formula |
C19H17Br2NO6S |
---|---|
Molecular Weight |
547.2 g/mol |
IUPAC Name |
dimethyl 2-[[2-(2,4-dibromophenoxy)acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate |
InChI |
InChI=1S/C19H17Br2NO6S/c1-26-18(24)10-4-6-13-15(10)16(19(25)27-2)17(29-13)22-14(23)8-28-12-5-3-9(20)7-11(12)21/h3,5,7,10H,4,6,8H2,1-2H3,(H,22,23) |
InChI Key |
QDWAIHNCVZFRCT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCC2=C1C(=C(S2)NC(=O)COC3=C(C=C(C=C3)Br)Br)C(=O)OC |
Origin of Product |
United States |
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